4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole

Overview

Description

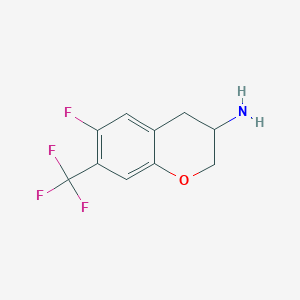

- Structure : It belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves introducing an iodine atom at the 4-position of a 1,2-dimethyl-5-nitro-1H-imidazole precursor. Specific synthetic routes may vary, but common methods include halogenation reactions or substitution reactions using iodine-containing reagents .

Molecular Structure Analysis

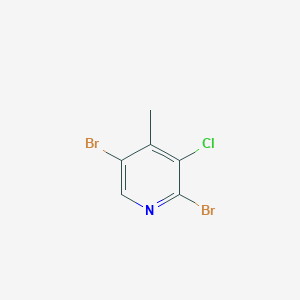

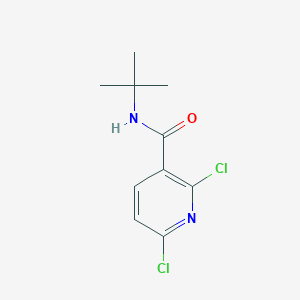

Here’s a visual representation of the structure:

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including halogenation, nucleophilic substitution, and redox processes. For example, it could undergo substitution reactions at the iodine position or react with reducing agents to modify the nitro group .

Physical And Chemical Properties Analysis

Scientific Research Applications

Nucleophilic Displacements and Structural Analysis

- 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole demonstrates interesting chemical behaviors in nucleophilic displacements, as observed in various studies. Kulkarni et al. (1987) noted that imidazoles activated by an adjacent nitro substituent undergo nucleophilic displacement with various nucleophiles, leading to a range of reactions and regiochemical outcomes. The study emphasized the role of structural analysis in confirming these reactions, as seen in the case of 5-iodo-4-nitroimidazole with methoxide (Kulkarni et al., 1987).

Radio-Sensitizing Potential

- The compound's derivatives show promising applications in radiosensitizing, particularly in sensitizing hypoxic cells to radiation. Gupta et al. (1985) synthesized a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles and evaluated their ability to radiosensitize Chinese hamster cells. The study found these compounds to be effective radiosensitizers, with 5-iodo-4-nitroimidazole derivatives being more efficient than 4-iodo-5-nitroimidazole derivatives (Gupta et al., 1985).

Synthesis and Reactivity

- The synthesis and reactivity of imidazole derivatives, including 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole, have been extensively studied. Primas et al. (2013) described the preparation of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole and its reactivity in various chemical strategies. This research provides insight into the versatility and potential applications of these compounds in different chemical contexts (Primas et al., 2013).

Crystallography and Molecular Structure

- Studies focusing on the crystallography and molecular structure of imidazole derivatives provide essential information about the compound's properties. Kubicki et al. (2003) researched the crystal forms of 1,2-dimethyl-4-nitro-5-morpholinoimidazole, highlighting the importance of molecular interactions in determining crystal structure. This research contributes to understanding the structural aspects of similar imidazole derivatives (Kubicki et al., 2003).

Safety and Hazards

properties

IUPAC Name |

4-iodo-1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZVJLABFHZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3232194.png)